(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee
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Overview
Description
“®-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide” is a chiral thiourea organocatalyst . It’s used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Chemical Reactions Analysis
This compound is used extensively in promoting organic transformations . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Scientific Research Applications
Organocatalysis
Friedel–Crafts Alkylation : The compound's stereoselective properties have been tested in the Friedel–Crafts alkylation of indole, producing chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. This work demonstrates the potential for designing efficient organocatalysts for specific reactions (Najda-Mocarska et al., 2018).
Activation of Substrates : The compound has been used as a (thio)urea derivative in organic chemistry for activating substrates and stabilizing developing charges in transition states. It's particularly significant in hydrogen-bond organocatalysis (Zhang et al., 2014).
Catalyst Development
Ruthenium Complexes : In the field of catalysis, this compound has been integrated into ruthenium complexes for the hydrogenation of benzonitrile, showing varied yields based on different reaction conditions (Takemoto et al., 2002).
Multicomponent Reaction Approach : The compound's motifs have been replaced with functional groups like ester or sulfone aryls in a novel strategy for synthesizing thiourea catalysts. This approach demonstrates the versatility of the compound in catalyst design (Nickisch et al., 2020).
Energy Applications
- Dye-Sensitized Solar Cells : The compound has been used in developing gel polymer electrolytes for Dye-Sensitized Solar Cells (DSSC), demonstrating its potential in renewable energy technologies (Karthika et al., 2019).
Miscellaneous Applications
NK1-Receptor Antagonists : It has been used in synthesizing N-benzylcarboxamide derivatives as NK1-receptor antagonists, showcasing its utility in pharmaceutical research (Ishichi et al., 2004).
Anion Transport : The compound has been studied for its effectiveness in anion transport, which has implications in biological research and potentially in medicine (Valkenier et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif have been used extensively in promoting organic transformations .
Mode of Action
The compound, like other (thio)urea derivatives, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of its mode of action.
Biochemical Pathways
It’s known that (thio)urea derivatives are used extensively in promoting organic transformations , suggesting that they may play a role in various biochemical pathways.
Result of Action
Similar compounds have been found to be potent growth inhibitors of planktonic gram-positive bacteria , suggesting potential antimicrobial activity.
properties
IUPAC Name |
(2R)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)32(4)13-14-8-6-5-7-9-14)31-20(34)30-17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,31,34)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFYVVCUVYZPE-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide |
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